![molecular formula C13H19NO3S B2892536 N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)thiophene-3-carboxamide CAS No. 2192745-64-3](/img/structure/B2892536.png)
N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)thiophene-3-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . For example, the synthesis of thiadiazole-triazole analogs hybridized with thiophene is based on heterocyclization of a key compound in the presence of different thiocarbamoyl reagents .Molecular Structure Analysis
The molecular structure of thiophene derivatives can be analyzed using methods such as DFT/B3LYP molecular modeling methodology . This analysis often includes the calculation of HOMO–LUMO energies and Fukui’s indices .Chemical Reactions Analysis
Thiophene derivatives can undergo a variety of chemical reactions. The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives can be analyzed using various techniques. For example, the HOMO–LUMO energies and Fukui’s indices can be established by applying the DFT/B3LYP molecular modeling methodology .Scientific Research Applications
Medicinal Chemistry: Anticancer Properties
Thiophene derivatives, such as “N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)thiophene-3-carboxamide”, have been studied for their potential anticancer properties. The thiophene moiety is a common feature in many pharmacologically active compounds. It has been observed that molecules with a thiophene ring system can exhibit significant anticancer activity, which is attributed to their ability to interact with various biological targets involved in cancer progression .
Anti-inflammatory Applications
The compound’s structural similarity to other thiophene-based molecules suggests its potential use as an anti-inflammatory agent. Thiophene derivatives are known to possess anti-inflammatory effects, which could be beneficial in the treatment of chronic inflammatory diseases. This application is particularly relevant given the ongoing search for new and more effective anti-inflammatory drugs .
Antimicrobial Activity
Research into thiophene derivatives has also highlighted their antimicrobial properties. The presence of the thiophene ring in the compound’s structure could confer it with the ability to inhibit the growth of various bacteria and fungi, making it a candidate for the development of new antimicrobial agents .
Material Science: Organic Semiconductors
In the field of material science, thiophene-based compounds are utilized for their electronic properties. They play a prominent role in the advancement of organic semiconductors, which are crucial for the development of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The compound could contribute to the synthesis of new materials with improved electronic properties .
Corrosion Inhibition
Thiophene derivatives are employed as corrosion inhibitors in industrial chemistry. They help protect metals and alloys from corrosion, which is a significant issue in various industries. The compound’s thiophene ring could make it a valuable addition to the range of substances used to prevent corrosion .
Anesthetic Properties
Given the structural features of “N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)thiophene-3-carboxamide”, it may have applications as an anesthetic. Similar thiophene-based compounds have been used as voltage-gated sodium channel blockers and dental anesthetics in Europe. This suggests potential research avenues for the compound as a local anesthetic or in other medical applications requiring sodium channel inhibition .
Mechanism of Action
Future Directions
Thiophene-based analogs have been the subject of increasing interest among scientists due to their potential as biologically active compounds . Future research may focus on improving the synthesis methods, exploring new biological activities, and developing advanced compounds with a variety of biological effects .
properties
IUPAC Name |
N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3S/c15-6-7-17-13(4-1-2-5-13)10-14-12(16)11-3-8-18-9-11/h3,8-9,15H,1-2,4-7,10H2,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APBGQZLGJPAXEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C2=CSC=C2)OCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)thiophene-3-carboxamide |
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